5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of furan-2-yl[1,3,4]oxadiazole-2-thiol derivatives from furan-2-carboxylic acid hydrazide has been reported, with a focus on the thiol-thione tautomeric equilibrium, highlighting the structural versatility of oxadiazole derivatives (Koparır, Çetin, & Cansiz, 2005).
Anticancer and Antiangiogenic Effects
- Research on thioxothiazolidin-4-one derivatives containing oxadiazol moieties revealed significant anticancer and antiangiogenic effects in mouse models, demonstrating the therapeutic potential of such compounds (Chandrappa et al., 2010).
Chelating Properties
- Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules were evaluated for their chelating properties, offering insights into their potential applications in medicinal chemistry (Varde & Acharya, 2017).
Therapeutic Potential
- A review on oxadiazole and furadiazole compounds discussed their broad range of chemical and biological properties, including antibacterial, antiviral, and antioxidant activities, showcasing the versatility of these heterocyclic compounds in drug development (Siwach & Verma, 2020).
Energetic Materials
- The synthesis and characterization of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan highlighted the application of oxadiazole derivatives in materials science, demonstrating moderate thermal stability and insensitivity towards impact and friction (Yu et al., 2017).
Corrosion Inhibition
- Benzimidazole bearing 1,3,4-oxadiazoles were investigated for their corrosion inhibition properties on mild steel in sulphuric acid, illustrating the potential industrial applications of oxadiazole derivatives (Ammal, Prajila, & Joseph, 2018).
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-3-7-17(8-4-15)13-27-14-19-11-12-20(25-19)22-23-21(24-26-22)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGLJKUESJTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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